N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide
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Overview
Description
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as CCMI, is a synthetic compound that belongs to the class of pyridine carboxamides. CCMI has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide is not fully understood. However, it is believed to act on the voltage-gated sodium channels and modulate the release of neurotransmitters such as glutamate and GABA. This compound has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate and increase the release of GABA, which may contribute to its anticonvulsant and analgesic effects. This compound has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to exhibit a high degree of selectivity, which may reduce the risk of unwanted side effects. However, this compound also has some limitations, including its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a challenging condition to treat. This compound has also been investigated for its potential use in the treatment of epilepsy and other neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. In addition, the development of more soluble derivatives of this compound may improve its efficacy and reduce its limitations for lab experiments.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit anticonvulsant, neuroprotective, and analgesic properties in preclinical studies. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with methylamine, followed by the cyclization of the resulting intermediate with 3-pyridine carboxylic acid. The final product is obtained after purification by recrystallization.
Scientific Research Applications
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, neuroprotective, and analgesic properties in preclinical studies. This compound has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
properties
IUPAC Name |
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-16-8-9(6-7-12(16)17)13(18)15-11-5-3-2-4-10(11)14/h2-8H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFWIBNMHHMKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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